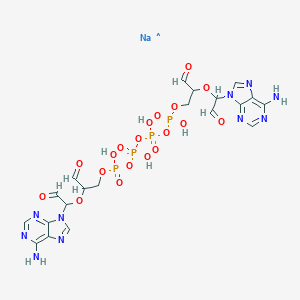

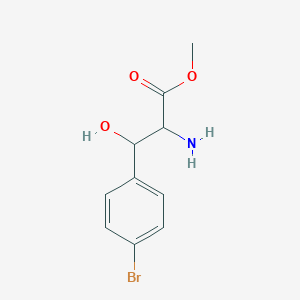

Z-Ala-Trp-OH

Descripción general

Descripción

Synthesis Analysis

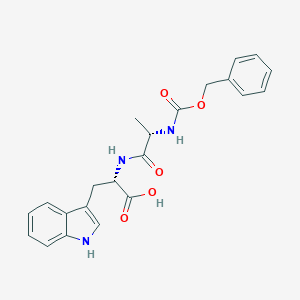

The synthesis of Z-L-Ala-DL-(alpha Me)Trp-NH2, a closely related compound to Z-Ala-Trp-OH, involves the reaction of (Z-L-Ala)2(O) with H-DL-(alpha Me)Trp-NH2. The latter is prepared through phase-transfer catalyzed alkylation, followed by acidic hydrolysis. The molecular structure of Z-L-Ala-L-(alpha Me)Trp-NH2, determined by X-ray diffraction analysis, reveals that the dipeptide adopts a type-II beta-bend conformation, highlighting the strong beta-bend and helix-forming propensity of the C alpha-methylated (alpha Me)Trp residue (Formaggio et al., 2009).

Molecular Structure Analysis

The molecular structure analysis of Z-Ala-Trp-OH derivatives, exemplified by the study on Z-L-Ala-DL-(alpha Me)Trp-NH2, demonstrates the peptide's ability to adopt specific conformations such as the type-II beta-bend. This conformation is stabilized by intramolecular hydrogen bonding, which is crucial for understanding the peptide's role in bioactive peptide analog design and its implications in protein folding and stability (Formaggio et al., 2009).

Aplicaciones Científicas De Investigación

Application

“Z-Ala-Trp-OH” could potentially be used in the research of antioxidant peptides. These peptides are a current hotspot in food science, pharmaceuticals, and cosmetics .

Method of Application

The research process involves efficient screening with novel technologies, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Results

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .

2. Chromatography

Application

“Z-Ala-Trp-OH” is used in the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for the separation of peptides and protein digests .

Method of Application

The effects of pH of the aqueous part of the mobile phase as well as the effects of the organic modifier on retention, resolution, and peak shape were investigated .

Results

These measurements showed the potential of mixed-mode chromatography columns for the analysis of differently charged peptides in a single run .

3. Fluorescent Pyrylium Dyes

Application

“Z-Ala-Trp-OH” is used in the synthesis of new fluorescent pyrylium dyes and the study of their interaction with N-protected amino acids .

Method of Application

The interaction of these pyrylium salts with amino acids in their N-protected forms has been studied by means of fluorescence quenching, using the Stern–Volmer methodology .

Results

The emission of the pyrylium molecules is strongly quenched by Z-Trp-OH and to a lesser extent by Z-Tyr-OH and Z-Met-OH. No quenching was measured with Z-Ala-OH, Z-Val-OH, and Z-Phe-OH .

4. Protein Conjugation

Application

“Z-Ala-Trp-OH” is used in protein conjugation with triazolinediones .

Method of Application

The method involves switching from a general tyrosine-selective labeling method to a highly specific tryptophan bioconjugation strategy .

Results

This new site-selective bioconjugation method does not rely on unnatural amino acids and has been demonstrated for peptides and for recombinant proteins .

5. Peptide Separation

Application

“Z-Ala-Trp-OH” is used in the evaluation and comparison of mixed-mode chromatography and reversed-phase chromatography for the separation of peptides .

Method of Application

The effects of pH of the aqueous part of the mobile phase as well as the effects of the organic modifier on retention, resolution, and peak shape were investigated .

Results

These measurements showed the potential of mixed-mode chromatography columns for the analysis of differently charged peptides in a single run .

6. Proteomics Research

Application

“Z-Ala-Trp-OH” is used in proteomics research .

Method of Application

While the specific methods of application in proteomics research can vary widely, they often involve the use of “Z-Ala-Trp-OH” in the study of protein structure and function .

Results

The results of such research can contribute to our understanding of biological processes and the development of new therapeutic strategies .

Safety And Hazards

Z-Ala-Trp-OH is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-Trp-OH | |

CAS RN |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)

![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)

![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)